N6-Methyladenosine-5'-monophosphate sodium salt

Description

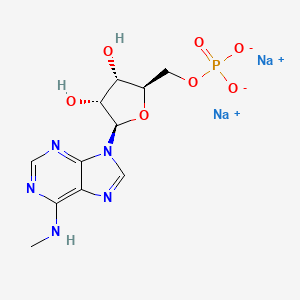

N6-Methyladenosine-5'-monophosphate sodium salt (m6AMP sodium salt) is a chemically modified nucleotide derivative where a methyl group is attached to the N6 position of the adenine base in adenosine-5'-monophosphate (AMP). This compound is critical in epitranscriptomics research, particularly for studying N6-methyladenosine (m6A) modifications in RNA.

Properties

IUPAC Name |

disodium;[3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O7P.2Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOKUKRAZPHTHH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5Na2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002311 | |

| Record name | Disodium N-methyl-9-(5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81921-35-9 | |

| Record name | Disodium N-methyl-9-(5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of N6-Methyladenosine-5’-monophosphate sodium salt, also known as 6-Me-5′-AMP, is glycogen phosphorylase b . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production.

Mode of Action

N6-Methyladenosine-5’-monophosphate sodium salt acts as an activator of glycogen phosphorylase b. It also acts as a non-competitive inhibitor of rat adenylate kinase II. These interactions result in changes to the activity of these enzymes, influencing the metabolic processes they are involved in.

Biochemical Pathways

The activation of glycogen phosphorylase b by N6-Methyladenosine-5’-monophosphate sodium salt affects the glycogenolysis pathway . This leads to an increase in the production of glucose-1-phosphate, which can be further metabolized to provide energy for the cell. The inhibition of adenylate kinase II can impact the balance of adenine nucleotides within the cell.

Result of Action

The activation of glycogen phosphorylase b by N6-Methyladenosine-5’-monophosphate sodium salt can lead to an increase in the breakdown of glycogen, providing more glucose-1-phosphate for energy production. The inhibition of adenylate kinase II can affect the balance of adenine nucleotides, potentially influencing various cellular processes.

Biochemical Analysis

Biochemical Properties

N6-Methyladenosine-5’-monophosphate sodium salt plays a pivotal role in biochemical reactions. It serves as an activator of glycogen phosphorylase b, facilitating the conversion of glycogen to glucose-1-phosphate. This process is essential for the mobilization of energy within cellular structures.

Cellular Effects

N6-Methyladenosine-5’-monophosphate sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by playing a role in the modulation of glycogen metabolism. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, N6-Methyladenosine-5’-monophosphate sodium salt exerts its effects through binding interactions with biomolecules and enzyme activation. It is a non-competitive inhibitor of rat adenylate kinase II. It also plays a role in the modification of mRNA, which has been shown to affect the stability and translational efficiency of mRNA.

Biological Activity

N6-Methyladenosine-5'-monophosphate sodium salt (m6AMP) is a nucleotide derivative that plays a critical role in various biological processes, particularly in RNA metabolism. This article explores its biological activity, synthesis methods, applications in research, and implications in disease mechanisms.

- Chemical Formula : C11H14N5NaO7P

- Molecular Weight : Approximately 351.23 g/mol

- Solubility : The sodium salt form enhances solubility in aqueous solutions, facilitating its use in laboratory settings.

Biological Significance

This compound is primarily recognized for its involvement in:

- RNA Modification : m6AMP is crucial for the methylation of RNA, influencing mRNA stability and translation efficiency. This modification is essential for regulating gene expression and cellular responses to environmental stimuli .

- Activation of Glycogen Phosphorylase b : It acts as an activator of glycogen phosphorylase b, which catalyzes the breakdown of glycogen into glucose-1-phosphate. This function is vital for energy mobilization during increased metabolic demand.

mRNA Stability and Translation

The presence of m6A modifications, including those involving m6AMP, significantly affects mRNA dynamics:

- Stability : Research indicates that m6A modifications can enhance the stability of certain mRNAs by facilitating their recognition by specific reader proteins, such as IGF2BP proteins, which stabilize and promote translation .

- Translation Efficiency : The modification alters the interaction between mRNA and ribosomes, enhancing translation rates under specific physiological conditions .

Case Studies

- Cancer Research :

- Plant Biology :

Applications in Research

This compound has diverse applications:

- Epitranscriptomics : It is widely used to study RNA modifications and their effects on gene regulation and cellular functions .

- Drug Development : Researchers explore its role in identifying new therapeutic targets for diseases like cancer, where RNA stability and translation are disrupted .

- Diagnostics : The compound aids in developing diagnostic tools to detect RNA modifications as biomarkers for various diseases .

Comparative Analysis

The following table summarizes key compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Adenosine 5'-monophosphate | Lacks methyl group at N6 | Fundamental nucleotide involved in energy transfer |

| N6-Methyladenosine | Contains a methyl group at N6 | Important for RNA modification |

| 2'-O-Methyladenosine | Methylation occurs at the 2' hydroxyl group | Influences RNA stability and splicing |

| N7-Methylguanosine | Methylation occurs at the guanine base | Key player in mRNA capping |

This compound stands out due to its specific modification at the nitrogen-6 position of adenine, significantly influencing RNA biology compared to other similar compounds.

Scientific Research Applications

RNA Modification Studies

N6-methyladenosine plays a crucial role in the study of RNA modifications. It is essential for understanding how mRNA modifications influence gene expression and regulation. Researchers utilize this compound to investigate the dynamics of mRNA stability and translation efficiency, which are vital for cellular function and response to environmental stimuli .

Key Findings:

- RNA Stability: N6-methyladenosine modifications enhance mRNA stability, affecting the half-life of transcripts in cells.

- Translation Efficiency: The presence of N6-methyladenosine can modulate the efficiency of translation, impacting protein synthesis rates.

Epitranscriptomics

Epitranscriptomics is an emerging field that studies the chemical modifications of RNA molecules and their implications for cellular processes. N6-methyladenosine is a prominent modification that affects various aspects of RNA metabolism, including splicing, translation, and decay .

Case Studies:

- Cell Line Experiments: Studies involving mammalian cell lines (e.g., HeLa) have demonstrated that manipulating N6-methyladenosine levels can lead to significant changes in gene expression profiles during stress conditions .

- Disease Mechanisms: Research has linked altered N6-methyladenosine levels with various diseases, including cancer, highlighting its potential as a biomarker for disease progression .

Drug Development

N6-methyladenosine is increasingly recognized for its role in drug development, particularly in targeting RNA-related pathways in cancer therapy. By influencing RNA stability and translation, researchers can explore new therapeutic targets .

Applications:

- Cancer Research: Compounds that modify N6-methyladenosine levels are being investigated for their ability to alter tumor cell behavior and improve treatment efficacy.

- Therapeutic Targets: The compound's interaction with proteins involved in RNA metabolism has opened new avenues for drug design aimed at modulating these interactions .

Biotechnology Applications

The compound is also pivotal in biotechnological applications, particularly in developing RNA-based technologies such as mRNA vaccines. Its ability to enhance the stability and efficacy of mRNA makes it invaluable for vaccine development .

Technological Innovations:

- mRNA Vaccines: The incorporation of N6-methyladenosine into vaccine formulations has been shown to improve immune responses by stabilizing the mRNA used in vaccines.

- Gene Editing Tools: N6-methyladenosine is utilized in CRISPR-Cas9 systems to enhance the precision of gene editing by modifying RNA transcripts during the editing process .

Diagnostics

N6-methyladenosine serves as a critical component in developing diagnostic tools aimed at detecting RNA modifications associated with various diseases. These diagnostics can serve as biomarkers for disease detection and monitoring .

Diagnostic Applications:

- Biomarker Identification: The presence of specific N6-methyladenosine modifications can indicate disease states or responses to treatment.

- Immunoprecipitation Techniques: Methods utilizing N6-methyladenosine have been developed to enrich modified RNAs from complex biological samples for further analysis .

Summary Table of Applications

| Application Area | Description | Key Insights |

|---|---|---|

| RNA Modification Studies | Investigates mRNA stability and translation efficiency | Enhances understanding of gene regulation |

| Epitranscriptomics | Studies chemical modifications of RNA | Links to disease mechanisms |

| Drug Development | Targets RNA pathways in cancer therapy | Opens new therapeutic avenues |

| Biotechnology Applications | Enhances mRNA stability for vaccines | Improves vaccine efficacy |

| Diagnostics | Develops tools to detect RNA modifications | Identifies biomarkers for disease |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural modifications, biological roles, and applications of m6AMP sodium salt and related adenosine monophosphate derivatives:

*LOD: Limit of Detection

Key Observations:

- Structural Impact : Methylation at the N6 position (m6AMP) enhances specificity for m6A-binding proteins but reduces detectability in LC-MS compared to unmodified AMP .

- Functional Divergence: While m6AMP sodium salt is specialized for RNA epigenetics, compounds like N6-isopentenyladenosine derivatives are pivotal in plant biology .

- Synthetic Efficiency: m6AMP sodium salt is synthesized with high yield (93%) compared to 2-aminoadenosine-5'-monophosphate (66%) , reflecting optimized methylamine substitution protocols.

Analytical and Commercial Comparisons

Detection Sensitivity:

- m6AMP sodium salt has a higher LOD (156 nmol/L) than AMP (≤0.05 nmol/L), likely due to methyl group interference in ionization .

- Guanosine-5'-monophosphate (GMP) and cytidine-5'-monophosphate (CMP) exhibit similar LODs to AMP, emphasizing the analytical challenges posed by methyl modifications .

Commercial Availability:

- m6AMP sodium salt is priced higher (e.g., $409 for 25 mg ) than unmodified AMP, reflecting its niche applications and specialized synthesis.

- Bulk suppliers like Chem-Impex and Santa Cruz Biotechnology provide m6AMP sodium salt, whereas analogues like N6-isopentenyladenosine derivatives are less widely available .

Preparation Methods

Chemical Synthesis Route

- Starting Material: Adenosine 5'-monophosphate (AMP) or protected AMP derivatives.

- Methylation: Selective methylation at the N6 position of the adenine base using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to avoid over-methylation or side reactions.

- Phosphorylation and Salt Formation: The methylated AMP is then converted into its sodium salt form by neutralization with sodium hydroxide or sodium carbonate.

- Purification: High-performance liquid chromatography (HPLC) is typically employed to achieve >97% purity, ensuring removal of unreacted AMP, over-methylated products, and other impurities.

Enzymatic Methylation Route

- Enzymatic Catalysis: Utilizes methyltransferases such as METTL3/METTL14 complex to transfer a methyl group from S-adenosylmethionine (SAM) to the N6 position of AMP.

- Reaction Conditions: Mild aqueous conditions at physiological pH and temperature, which preserve the nucleotide integrity and stereochemistry.

- Isolation: The methylated product is isolated and converted to the sodium salt form by ion-exchange chromatography or precipitation techniques.

- Advantages: High regioselectivity and fewer side products compared to chemical methylation.

Detailed Preparation Protocol (Representative Example)

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve AMP in aqueous buffer (pH ~7.5) | 10-50 mM AMP concentration | Use deionized water or PBS |

| 2 | Add methylating agent (e.g., methyl iodide) dropwise | Controlled temperature (0-5°C) | Reaction time: 1-3 hours |

| 3 | Quench reaction with sodium bicarbonate | Room temperature | Neutralizes excess methylating agent |

| 4 | Purify crude product via HPLC | Reverse-phase or ion-exchange column | Collect fractions with desired product |

| 5 | Lyophilize purified fractions | - | Obtain dry N6-Methyladenosine-5'-monophosphate |

| 6 | Convert to sodium salt by dissolving in sodium hydroxide solution | pH adjusted to ~7.2 | Final product is sodium salt form |

| 7 | Final purification and drying | Vacuum drying or lyophilization | Ensure >97% purity (HPLC) |

Research Findings and Analytical Data

- Purity: Analytical HPLC confirms purity levels above 97-99%, critical for reproducible biological assays.

- Biological Activity: this compound acts as an activator of glycogen phosphorylase b (Ka ~22 μM) and a non-competitive inhibitor of adenylate kinase II (Ki ~4.2 mM), indicating its functional relevance in metabolic enzyme regulation.

- Applications: Widely used as a tool in RNA epigenetics to study m6A modification mechanisms affecting mRNA stability, translation, and gene expression regulation.

- Stability: The compound is stable under recommended storage conditions, with degradation minimized by avoiding repeated freeze-thaw cycles and exposure to light or extreme pH.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Starting Material | Adenosine 5'-monophosphate (AMP) | >99% purity |

| Methylation Agent | Methyl iodide or enzymatic methyltransferase | Controlled stoichiometry |

| Reaction pH | Neutral to slightly basic | ~7.0 - 8.0 |

| Reaction Temperature | 0-5°C (chemical); 25-37°C (enzymatic) | To control side reactions |

| Purification Method | HPLC (reverse-phase/ion-exchange) | >97% purity achieved |

| Final Form | Sodium salt of N6-Methyladenosine-5'-monophosphate | Dry powder or solution |

| Storage | -20°C to -80°C | Avoid freeze-thaw cycles |

| Solubility | 10 mg/mL in PBS pH 7.2 | Enhanced by mild heating |

Q & A

Q. How to validate methylation-specific antibody cross-reactivity in immunoprecipitation assays?

- Methodological Answer : Perform dot-blot assays with serial dilutions of N6-methyladenosine-5'-monophosphate vs. unmodified AMP. Use anti-m6A antibodies (e.g., Synaptic Systems #202003) and quantify signal via chemiluminescence. Confirm specificity via competition assays with free N6-methyladenosine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.